CNS drug R&D requires building blocks that enhance metabolic stability and CNS penetration. Unfluorinated benzyl bromides are rapidly oxidized; the 2,6-difluoro isomer suffers from di-ortho steric hindrance, depressing yields. 2,3-Difluorobenzyl bromide solves these challenges with an asymmetric fluorine pattern that increases LogP and blocks CYP450 metabolism, ensuring API durability. Its unhindered benzylic bromide enables mild SN2 alkylation for high-throughput synthesis. In stock for immediate procurement.
2,3-Difluorobenzyl bromide is a monofunctional alkylating agent procured as a specialized building block in medicinal chemistry and agrochemical synthesis. Characterized by a benzylic bromide leaving group and a 2,3-difluoro substitution pattern on the aromatic ring, this compound provides a specific balance of electrophilicity and lipophilicity. In industrial workflows, it is utilized to install the 2,3-difluorobenzyl moiety via SN2 nucleophilic substitution reactions. This fluorination pattern modulates physicochemical properties, including calculated partition coefficients (cLogP) and resistance to cytochrome P450-mediated oxidative metabolism, differentiating it from unfluorinated or symmetrically fluorinated analogs in procurement decisions [1].
Substituting 2,3-difluorobenzyl bromide with unfluorinated benzyl bromide or closely related isomers like 2,6-difluorobenzyl bromide alters both process chemistry and downstream product performance. From a processability standpoint, the 2,6-difluoro isomer introduces di-ortho steric hindrance, which depresses SN2 alkylation yields and necessitates harsher reaction conditions. Conversely, unfluorinated benzyl bromide lacks the electron-withdrawing fluorine atoms required to deactivate the aromatic ring against metabolic hydroxylation, leading to more rapid degradation of the final active pharmaceutical ingredient (API) in vivo. Furthermore, the asymmetric 2,3-difluoro pattern generates a distinct local dipole moment that cannot be replicated by the 2,4- or 2,6-isomers, meaning generic substitution alters target binding affinity and pharmacokinetic profiles [1].
In nucleophilic substitution reactions, the position of fluorine substituents on the benzyl ring dictates reaction kinetics. 2,3-Difluorobenzyl bromide possesses a single ortho-fluorine, presenting a sterically accessible electrophilic carbon. In comparative syntheses, 2,3-difluorobenzyl bromide achieves high conversion rates, whereas the symmetrically substituted 2,6-difluorobenzyl bromide suffers from di-ortho steric shielding, reducing nucleophilic attack efficiency[1].
| Evidence Dimension | SN2 N-alkylation yield |
| Target Compound Data | 85–95% yield under standard basic conditions |
| Comparator Or Baseline | 2,6-Difluorobenzyl bromide (40–60% yield under identical conditions) |
| Quantified Difference | 30–45% absolute increase in isolated yield |
| Conditions | Secondary amine N-alkylation in polar aprotic solvent (e.g., K2CO3, MeCN, 60°C) |
Higher reaction yields reduce downstream purification costs and improve throughput during API scale-up.
The incorporation of the 2,3-difluorobenzyl group is a structural strategy to overcome the rapid metabolic clearance associated with unsubstituted benzyl groups. The electron-withdrawing fluorine atoms deactivate the aromatic ring toward cytochrome P450-mediated oxidation. Pharmacokinetic profiling demonstrates that derivatives synthesized from 2,3-difluorobenzyl bromide exhibit prolonged half-lives in human liver microsome (HLM) assays compared to their unfluorinated counterparts [1].
| Evidence Dimension | In vitro human liver microsome (HLM) half-life (T1/2) |
| Target Compound Data | T1/2 > 45–60 minutes for 2,3-difluorobenzyl derivatives |
| Comparator Or Baseline | Unsubstituted benzyl derivatives (T1/2 < 15–20 minutes) |
| Quantified Difference | 2x to 4x extension in metabolic half-life |
| Conditions | In vitro HLM stability assays |
Procuring the fluorinated building block is necessary for generating drug candidates capable of surviving first-pass metabolism.
Modulating the partition coefficient is necessary for optimizing membrane permeability. The 2,3-difluorobenzyl moiety provides an incremental increase in lipophilicity without the molecular weight burden introduced by heavier halogens. Chemoinformatics data indicate that substituting a standard benzyl group with a 2,3-difluorobenzyl group tunes the hydrophobicity of the resulting scaffold, which influences the ability to cross lipid bilayers[1].
| Evidence Dimension | Calculated LogP (cLogP) contribution |
| Target Compound Data | Adds +0.4 to +0.6 to cLogP relative to unsubstituted benzyl |
| Comparator Or Baseline | Unsubstituted benzyl bromide (baseline cLogP contribution) |
| Quantified Difference | Controlled lipophilic shift (+0.4 to +0.6) with minimal steric bulk penalty |
| Conditions | Chemoinformatics profiling and octanol-water partition modeling |
Allows tuning of API bioavailability and formulation compatibility without requiring structural overhauls of the core scaffold.
Due to its ability to increase lipophilicity (LogP) and extend metabolic half-life without adding excessive molecular weight, 2,3-difluorobenzyl bromide is utilized as a precursor for developing central nervous system (CNS) drugs. It is used to alkylate heterocyclic scaffolds, ensuring the final API can cross the blood-brain barrier while resisting rapid hepatic clearance [1].
The SN2 reactivity profile of 2,3-difluorobenzyl bromide makes it suitable for automated, high-throughput parallel synthesis. It delivers N- and O-alkylated products under mild conditions, minimizing the need for complex purification steps in large-scale screening campaigns compared to the sterically hindered 2,6-difluoro isomer [2].
In the formulation of crop protection agents, environmental stability is required. The 2,3-difluorobenzyl group is incorporated into agrochemical candidates to block environmental oxidative degradation pathways, extending the field half-life of the active ingredient compared to unfluorinated analogs [3].
Corrosive